molecular formula C24H28N4OS3 B6429804 3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one; triethylamine CAS No. 1216565-52-4

3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one; triethylamine

Cat. No. B6429804
CAS RN: 1216565-52-4
M. Wt: 484.7 g/mol
InChI Key: CERQITIUIDIPHX-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidin-7-one derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrazolo[3,4-d]pyrimidines, which have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process can involve various reagents and conditions, and the resulting compounds can be further functionalized to enhance their biological activity .


Molecular Structure Analysis

The molecular structure of these compounds typically features a pyrimidine ring fused with a thiazole ring . This structure can be modified with various substituents to create a wide range of derivatives with different properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include condensation, cyclization, and functionalization reactions . The specific reactions and conditions can vary depending on the desired product .

Mechanism of Action

While the specific mechanism of action of your compound is not known, similar compounds have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment . These compounds can inhibit the growth of various cell lines, suggesting potential antitumor activity .

Future Directions

Future research on these compounds could focus on further exploring their biological activities and optimizing their structures for enhanced activity . Additionally, more studies are needed to fully understand their mechanisms of action and potential applications in medicine .

properties

IUPAC Name

N,N-diethylethanamine;3-(2-methylphenyl)-6-phenyl-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS3.C6H15N/c1-11-7-5-6-10-13(11)21-15-14(25-18(21)24)16(22)20(17(23)19-15)12-8-3-2-4-9-12;1-4-7(5-2)6-3/h2-10H,1H3,(H,19,23);4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQITIUIDIPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC1=CC=CC=C1N2C3=C(C(=O)N(C(=S)N3)C4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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